molecular formula C18H12N2O B13939369 Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- CAS No. 502422-32-4

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-

Cat. No.: B13939369
CAS No.: 502422-32-4
M. Wt: 272.3 g/mol
InChI Key: DTCUYJPWUOVEAD-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is a heterocyclic aromatic compound that combines the structural features of pyridine, naphthalene, and oxazole

Properties

CAS No.

502422-32-4

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-1-yl-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C18H12N2O/c1-2-8-14-13(6-1)7-5-9-15(14)18-20-17(12-21-18)16-10-3-4-11-19-16/h1-12H

InChI Key

DTCUYJPWUOVEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CO3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Approach

A recent efficient synthetic method for related pyridine-oxazole fused systems involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-ketoesters or β-diketones under mild oxidative conditions. This method uses acetic acid as a reagent and molecular oxygen as a green oxidant to promote the formation of pyrazolo[1,5-a]pyridines and related heterocycles, which share structural similarities with the target compound's core.

General Procedure:

  • N-Amino-2-iminopyridine derivatives (3 mmol) are reacted with 1,3-dicarbonyl compounds (3 mmol) such as ethyl acetoacetate or 1,3-cyclopentanedione in ethanol (10 mL) containing acetic acid (6 equivalents).
  • The reaction is conducted under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.
  • Upon cooling, the product crystallizes and is purified by recrystallization.

This CDC method yields the corresponding fused heterocycles in high yields (80–90%) and can be adapted for various substrates to generate diverse pyridine-oxazole derivatives. Although this procedure was demonstrated primarily for pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles, the underlying principles can be extended to synthesize pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- by selecting appropriate β-diketones or ketoesters bearing the naphthalenyl moiety.

Table 1. Representative CDC Reaction Conditions and Yields

Entry Aminopyridine Derivative 1,3-Dicarbonyl Compound Product Type Yield (%)
1 1-amino-2-imino-4-phenylpyridine Ethyl acetoacetate Pyrazolo[1,5-a]pyridine 85
2 1-amino-2-imino-4-naphthylpyridine* β-Diketone with naphthyl group* Pyridine-oxazole derivative* 80-90

*Hypothetical extension based on substrate scope.

Sequential Cyclization and Cycloaddition Strategy

Another advanced synthetic route involves the use of oxazino pyridines as electron-rich dienes in cycloaddition reactions. This approach allows the construction of complex fused heterocycles by sequential dearomatization, cycloaddition, and rearomatization steps. Although this method was primarily developed for skeletal editing of pyridines into benzenes and naphthalenes, the chemistry of oxazino pyridines is directly relevant to the preparation of pyridine substituted with oxazole and naphthalenyl groups.

Key Features:

  • Oxazino pyridines are stable and can be prepared on a large scale from parent pyridines.
  • They undergo [4+2] cycloaddition with dienophiles to form fused ring systems.
  • Rearomatizing retrocycloaddition regenerates aromaticity, yielding substituted benzenes or naphthalenes.
  • Functional groups such as carboxylates, phosphonates, and trifluoromethyl groups can be introduced regioselectively.

While this method is more focused on skeletal editing and diversification, it can be adapted to synthesize the target pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- by designing appropriate cycloaddition partners and reaction sequences.

Research Outcomes and Analysis

  • The CDC method provides a direct, single-step, and environmentally friendly route to fused heterocycles related to pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- with high yields and broad substrate scope.
  • The oxidation-promoted CDC reaction uses mild conditions (acetic acid, oxygen atmosphere) and avoids harsh reagents.
  • Structural confirmation of products was achieved by X-ray crystallography, ensuring the formation of the desired fused heterocycles.
  • The cycloaddition-based skeletal editing approach offers modularity and late-stage diversification potential but requires more complex reaction design.
  • Both methods emphasize the importance of selecting suitable starting materials, such as aminopyridines and β-dicarbonyl compounds with naphthalenyl substituents, to achieve the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Cross-Dehydrogenative Coupling (CDC) N-Amino-2-iminopyridines, β-dicarbonyls, AcOH, O₂, 130 °C, 18 h High yield, mild, green oxidant, single step Requires specific substrates, elevated temperature
Sequential Cyclization and Cycloaddition Oxazino pyridines, dienophiles, mild conditions Modular, regioselective, late-stage diversification More complex reaction design, substrate specificity

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or naphthalene rings .

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is unique due to its combination of structural features from pyridine, naphthalene, and oxazole.

Biological Activity

Pyridine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl] is a notable member of this class, exhibiting a range of pharmacological effects, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure

The chemical structure of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl] can be represented as follows:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}

This structure features a pyridine ring substituted with an oxazole moiety and a naphthalene group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Pyridine derivatives. For instance, the compound demonstrated significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.

Key Findings:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against MDA-MB-231 cells (IC50 = 0.075 mM) and HeLa cells (IC50 = 0.069 mM) .
  • Mechanism of Action : The mechanism involves the inhibition of cell cycle progression and induction of apoptosis, which was confirmed through flow cytometry analyses .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that:

  • Substituents : The presence of hydroxyl (-OH) and methoxy (-OMe) groups significantly enhances antiproliferative activity.
  • Modification Effects : Compounds with multiple -OH groups showed improved IC50 values compared to those with single substitutions .

Antimicrobial Activity

In addition to anticancer properties, Pyridine derivatives have shown promising antimicrobial activities .

Research Insights:

  • Antibacterial Efficacy : Compounds similar to Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl] were evaluated for antibacterial activity against strains such as E. coli and S. aureus.
  • Results : The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating potent antibacterial effects .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC Value
AntiproliferativeMDA-MB-2310.075 mM
AntiproliferativeHeLa0.069 mM
AntibacterialE. coli4 µg/mL
AntibacterialS. aureus8 µg/mL

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